2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction Studies
The reactivity of compounds related to 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile has been explored in various studies. For instance, Khilya et al. (2010) investigated the reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with electrophilic reagents, leading to the formation of compounds like 2-(1H-benzo[d]imidazol-2-yl)acrylonitriles (Khilya, Baglay, & Volovenko, 2010). Similarly, Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, highlighting its utility in the synthesis of novel compounds (Goli-Garmroodi et al., 2015).
Antioxidant and Antitumor Activities
El‐Mekabaty (2015) used a related compound, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing heterocycles that exhibited antioxidant activity. Some of these compounds demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015). Additionally, Wardakhan et al. (2011) investigated the use of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in synthesizing compounds with anti-tumor activities, highlighting its potential in cancer research (Wardakhan, Ibrahim, & Zaki, 2011).
Optical and Electroluminescence Properties
Muruganantham et al. (2019) synthesized fluorophores based on 2-(1H-indol-3-yl)acetonitrile and 4,5-diphenyl-1H-imidazole, studying their optical, thermal, and electroluminescence properties for potential OLED applications. This study indicates the role of such compounds in developing advanced optical materials (Muruganantham et al., 2019).
Fluorophore and Catalyst Development
In the field of fluorophores, Padalkar et al. (2015) synthesized novel fluorescent compounds using 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives, demonstrating their potential in creating blue-emitting materials (Padalkar et al., 2015). Furthermore, Balewski et al. (2020) explored the synthesis of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives, testing their cytotoxicity and revealing their potential in medicinal chemistry (Balewski et al., 2020).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to show various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility and stability of imidazole-containing compounds can be influenced by factors such as ph and temperature .
Safety and Hazards
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-2-1-5-7-3-4-8-5/h1,3-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDFRBNFCCNDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.